7-Bromo-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
Overview
Description
7-Bromo-5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (7-BCDMBF) is an organic compound commonly used in scientific research due to its unique properties. It is a heterocyclic compound, composed of a benzofuran core with a bromo substituent and a chloromethyl group. It is a colorless solid and is soluble in common organic solvents. 7-BCDMBF is an attractive molecule for research due to its interesting biological activity and wide range of applications.
Scientific Research Applications
Benzofuran Derivatives in Drug Development
Benzofuran compounds are ubiquitous in nature and exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These activities make benzofuran derivatives interesting candidates for drug development. For example, novel macrocyclic benzofuran compounds have shown anti-hepatitis C virus activity, suggesting potential as therapeutic agents for hepatitis C disease. Additionally, benzofuran derivatives have been developed and utilized as anticancer agents, highlighting their potential in pharmaceutical research for natural drug lead compounds (Yu-hang Miao et al., 2019).
Benzofuran in Antimicrobial Applications
Recent studies have focused on benzofuran and its derivatives as suitable structures for antimicrobial therapy. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases like cancer or psoriasis. This highlights benzofuran's unique structural features and a wide array of biological activities, making it a privileged structure in drug discovery for efficient antimicrobial candidates (Asha Hiremathad et al., 2015).
Advancements in Benzofuran Synthesis
Recent developments in the synthesis of benzofuran rings, including complex derivatives constructed through unique free radical cyclization cascades and proton quantum tunneling, demonstrate advancements in methods for creating benzofuran compounds. These innovations not only allow for the synthesis of difficult-to-prepare polycyclic benzofuran compounds but also offer high yields and fewer side reactions, beneficial for constructing complex benzofuran ring systems (Yu-hang Miao et al., 2019).
properties
IUPAC Name |
7-bromo-5-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c1-11(2)5-8-3-7(6-13)4-9(12)10(8)14-11/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWFLUSEUOEQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)CCl)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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